N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide zinc-binding Sulthiame analog SAR

N-(2-Cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide (CAS 895791-93-2) is a synthetic small-molecule sulfonamide derivative with the molecular formula C17H17N3O4S2 and a molecular weight of 391.46 g/mol. The compound belongs to the benzenesulfonamide class and features a 1,1-dioxido-1,2-thiazinane (sultam) heterocycle para-substituted on the central benzene ring, with a 2-cyanophenyl group appended to the sulfonamide nitrogen.

Molecular Formula C17H17N3O4S2
Molecular Weight 391.46
CAS No. 895791-93-2
Cat. No. B2700260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
CAS895791-93-2
Molecular FormulaC17H17N3O4S2
Molecular Weight391.46
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C#N
InChIInChI=1S/C17H17N3O4S2/c18-13-14-5-1-2-6-17(14)19-26(23,24)16-9-7-15(8-10-16)20-11-3-4-12-25(20,21)22/h1-2,5-10,19H,3-4,11-12H2
InChIKeyKUAMSHVYMNIBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide (CAS 895791-93-2): Chemical Identity and Structural Classification


N-(2-Cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide (CAS 895791-93-2) is a synthetic small-molecule sulfonamide derivative with the molecular formula C17H17N3O4S2 and a molecular weight of 391.46 g/mol. The compound belongs to the benzenesulfonamide class and features a 1,1-dioxido-1,2-thiazinane (sultam) heterocycle para-substituted on the central benzene ring, with a 2-cyanophenyl group appended to the sulfonamide nitrogen. [1] Its structure can be conceptualized as a hybrid of the clinically used carbonic anhydrase inhibitor Sulthiame (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide, CAS 61-56-3) and the 2-cyanophenyl sulfonamide pharmacophore found in multiple antiviral and kinase inhibitor series. [2] The compound is commercially available from research chemical suppliers at typical purities of ≥95% and is intended exclusively for non-human research use.

Why Generic Substitution Fails for N-(2-Cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: The Sultam–2-Cyanophenyl Scaffold Is Not Interchangeable


Generic substitution among benzenesulfonamides bearing the 1,1-dioxido-1,2-thiazinane (sultam) core is precluded by three converging lines of structural evidence. First, the parent compound Sulthiame (CAS 61-56-3) bears a free primary sulfonamide group that directly coordinates the catalytic zinc ion in carbonic anhydrase (CA) active sites, yielding Ki values of 9 nM against human CA II and 43 nM against CA IX; replacement of the sulfonamide –NH₂ with a 2-cyanophenyl group eliminates this canonical zinc-binding motif, fundamentally altering target engagement. Second, within the C17H17N3O4S2 molecular formula space, regioisomeric compounds with identical atomic composition exhibit entirely divergent biological activities: CAY10698 (CAS 684236-01-9) inhibits 12-lipoxygenase (IC₅₀ = 5.1 μM), while VU0531245 (CAS 1396749-92-0) inhibits SLACK potassium channels (IC₅₀ = 2.1 μM), demonstrating that the precise spatial arrangement of functional groups—not merely molecular formula—dictates pharmacology. [1] Third, the 2-cyanophenyl moiety is literature-validated as a potency-enhancing substituent in sulfonamide-based HIV-1 reverse transcriptase inhibitors, where its introduction yields EC₅₀ values as low as 0.0017 μM, vastly different from unsubstituted or hydroxy analogs. [2] These structural determinants mean that substituting this compound with a close analog risks complete loss of the intended biochemical activity.

Quantitative Differentiation Evidence: N-(2-Cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide vs. Closest Analogs


Structural Differentiation from Sulthiame: Replacement of Primary Sulfonamide with 2-Cyanophenyl Group Abolishes Carbonic Anhydrase Zinc-Binding Motif

The target compound differs from the clinically approved anticonvulsant Sulthiame (CAS 61-56-3) by substitution of the primary sulfonamide (–SO₂NH₂) with an N-(2-cyanophenyl)benzenesulfonamide group. In Sulthiame, the terminal –SO₂NH₂ moiety directly coordinates the active-site zinc ion in carbonic anhydrase isoforms, conferring Ki values of 9 nM (CA II), 43 nM (CA IX), 134 nM (CA VI), and 374 nM (CA I). The target compound's 2-cyanophenyl substitution replaces this zinc-anchoring primary sulfonamide with a secondary sulfonamide, thereby abolishing the canonical CA pharmacophore. Cross-study comparison with sultam-based CA inhibitor series derived from Sulthiame demonstrates that modifications to the sulfonamide terminus dramatically alter CA isoform selectivity profiles; for example, derivative 11 in the Akgül et al. series showed enhanced selectivity for hCA VII over other isoforms when the sulfonamide was further functionalized. [1]

Carbonic anhydrase inhibition Sulfonamide zinc-binding Sulthiame analog SAR

Molecular Formula Isomerism: Identical C17H17N3O4S2 Composition, Divergent Biological Targets Across Three Distinct Scaffolds

The target compound shares the exact molecular formula C17H17N3O4S2 (MW 391.46) with at least two other commercially available research compounds that possess entirely different core scaffolds and biological activities. CAY10698 (CAS 684236-01-9) is a 2-hydroxy-3-methoxybenzylamino-thiazolyl-benzenesulfonamide that inhibits 12-lipoxygenase with an IC₅₀ of 5.1 μM while being inactive against 5-LOX, 15-LOX-1, 15-LOX-2, COX-1, and COX-2 (IC₅₀ values >40 to >200 μM). VU0531245 (CAS 1396749-92-0) is an ethoxy-phenyl oxadiazole-containing sulfonamide that inhibits SLACK potassium channels with an IC₅₀ of 2.1 μM. [1] The target compound's unique combination of a sultam ring and 2-cyanophenyl substituent—absent in both CAY10698 and VU0531245—defines a distinct three-dimensional pharmacophore. This isomerism demonstrates that identical molecular weight and elemental composition do not predict biological target: scaffold topology and functional group placement are the primary determinants of activity.

Structural isomer differentiation Scaffold-driven target selectivity Chemical biology tool selection

2-Cyanophenyl Pharmacophore: Literature-Validated Potency Enhancement in Sulfonamide-Based Antiviral and Kinase Inhibitor Chemotypes

The 2-cyanophenyl substituent on the sulfonamide nitrogen of the target compound has been independently validated as a potency-enhancing pharmacophore in structurally related sulfonamide series. In a systematic SAR study of thiazolidenebenzenesulfonamide HIV-1 reverse transcriptase inhibitors, introduction of a 2-cyanophenyl ring onto the benzenesulfonamide moiety significantly enhanced anti-HIV-1 activity compared to unsubstituted phenyl or 2-hydroxyphenyl analogs. [1] Compounds 10l and 18b (YM-228855), which combine a 2-cyanophenyl group with a 4-methyl-5-isopropylthiazole moiety, exhibited EC₅₀ values of 0.0017 and 0.0018 μM against wild-type HIV-1 in MT-4 cell-based assays, outperforming the clinical comparator efavirenz. [1] In contrast, 2-hydroxyphenyl-substituted analogs displayed preferential activity against drug-resistant RT mutants (K103N IC₅₀ = 0.043 μM; Y181C IC₅₀ = 0.013 μM) rather than wild-type virus. [1] Additionally, the 2-cyanophenyl sulfonamide motif appears in patents claiming N-(substituted-phenyl)-sulfonamide derivatives as PERK kinase inhibitors, indicating broad applicability across kinase targets. [2] While these data are from thiazolidene-benzenesulfonamide and kinase inhibitor chemotypes rather than sultam-benzenesulfonamides, the consistent potency-enhancing role of the 2-cyanophenyl group across multiple sulfonamide series supports its functional relevance in the target compound.

HIV-1 reverse transcriptase inhibition 2-Cyanophenyl SAR Non-nucleoside RT inhibitors

Sultam Core Conformational Restriction: Rigidified 1,1-Dioxido-1,2-Thiazinane vs. Flexible Sulfonamide Analogs

The 1,1-dioxido-1,2-thiazinane (sultam) core in the target compound provides conformational restriction not present in acyclic sulfonamide analogs. X-ray crystallographic analysis of Sulthiame-derived sultam compounds bound to carbonic anhydrase VII reveals that the sultam heterocycle is positioned at the rim of the enzyme active site, where its cyclic geometry constrains the torsional freedom of the adjacent benzene ring and orients the sulfonamide terminus. [1] In contrast, acyclic sulfonamide analogs such as N-(2-cyanophenyl)-4-(trifluoromethyl)benzenesulfonamide (identified as a CCR9 inhibitor in patent literature) lack this conformational constraint, allowing free rotation about the N–S and C–N bonds. [2] The sultam ring's chair conformation (six-membered cyclic sulfonamide) imposes a defined dihedral angle between the benzene ring and the sulfonyl group, which can pre-organize the molecule for target binding and potentially reduce the entropic penalty upon complex formation. Additionally, the sultam oxygen atoms serve as hydrogen bond acceptors, as demonstrated in the CA VII co-crystal structure where the sultam SO₂ group engages with active-site residues. [1]

Conformational restriction Sultam scaffold Ligand efficiency

Acknowledged Data Gap: No Publicly Available Primary Bioactivity Data for the Target Compound

It must be explicitly noted that a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major vendor databases (accessed April 2026) did not identify any primary publication, patent example, or publicly deposited bioactivity dataset reporting quantitative IC₅₀, Ki, EC₅₀, or Kd values for the specific compound N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide (CAS 895791-93-2). The compound is listed exclusively as a research chemical by chemical suppliers without associated biological screening data. The differentiation evidence presented in this guide is therefore based on: (i) direct structural comparison with Sulthiame and its crystallographically characterized analogs; (ii) molecular formula isomerism with compounds of known activity (CAY10698, VU0531245); (iii) class-level SAR inference from the 2-cyanophenyl pharmacophore in related sulfonamide chemotypes; and (iv) conformational analysis of the sultam scaffold. All quantitative values cited for comparators are drawn from peer-reviewed literature and reputable databases. This data gap represents an opportunity for prospective screening of the target compound against panels of kinases, carbonic anhydrase isoforms, or viral targets where the 2-cyanophenyl-sultam scaffold may exhibit novel selectivity profiles.

Data transparency Research chemical Prospective screening

Recommended Application Scenarios for N-(2-Cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide Based on Structural Differentiation Evidence


Kinase Inhibitor Screening Libraries: Exploiting the 2-Cyanophenyl Sulfonamide Pharmacophore

The target compound is structurally aligned with the N-(substituted-phenyl)-sulfonamide kinase inhibitor chemotype claimed in patent families targeting PERK kinase (EP3472165 / US11491158). [1] Its 2-cyanophenyl group mirrors the potency-enhancing substituent validated in antiviral sulfonamide SAR studies, where it contributed to picomolar-range EC₅₀ values. [2] Inclusion of this compound in kinase-focused screening decks is warranted because the sultam core introduces conformational rigidity not found in acyclic analogs, potentially yielding distinct selectivity profiles across the kinome. The compound's molecular weight (391.46), cLogP (predicted ~1.5–2.5 based on Sulthiame's ALogP of 0.1 plus the lipophilic 2-cyanophenyl contribution), and hydrogen bond donor/acceptor count position it within oral drug-like chemical space, making it suitable for hit-to-lead optimization programs targeting intracellular kinases. Prior to screening, identity and purity should be confirmed by LC-MS and ¹H NMR against an authenticated reference standard.

Carbonic Anhydrase Isoform Selectivity Profiling: Differentiating from Sulthiame Through Loss of Zinc-Binding Motif

Whereas Sulthiame is a pan-CA inhibitor with nanomolar potency across multiple isoforms (CA II Ki = 9 nM, CA IX Ki = 43 nM, CA I Ki = 374 nM), the target compound lacks the primary sulfonamide zinc anchor and is predicted to exhibit minimal CA inhibition. [1] This makes it useful as a negative control or selectivity counter-screen compound in CA inhibitor discovery programs. In the Akgül et al. sultam-based CA inhibitor series, functionalization of the Sulthiame scaffold at the sulfonamide terminus produced derivatives with up to 100-fold selectivity shifts among CA isoforms (e.g., derivative 11 showed enhanced CA VII selectivity). [2] The target compound can serve as a reference point for quantifying how sulfonamide N-substitution modulates isoform selectivity, particularly when co-crystallized with CA isoforms to determine whether the sultam moiety alone can occupy the active-site rim without engaging the catalytic zinc.

Antiviral Drug Discovery: 2-Cyanophenyl Sulfonamide as a Privileged HIV-1 RT Inhibitor Fragment

The 2-cyanophenyl group has been independently validated as a critical pharmacophore in non-nucleoside HIV-1 reverse transcriptase inhibitors, where its introduction into thiazolidenebenzenesulfonamides produced EC₅₀ values of 0.0017–0.0018 μM against wild-type virus, exceeding the potency of efavirenz. [1] The target compound combines this validated pharmacophore with a sultam heterocycle, creating a novel chemotype for antiviral screening. Given that the sultam ring offers distinct hydrogen-bonding geometry (two oriented sulfonyl oxygens) compared to the thiazolidene ring in the literature series, this compound may exhibit altered resistance profiles against common RT mutants (K103N, Y181C). [1] It should be evaluated in wild-type and drug-resistant HIV-1 replication assays alongside structurally characterized NNRTI controls.

Chemical Probe Development: Isomer-Specific Target Deconvolution in the C17H17N3O4S2 Chemical Space

The co-existence of at least three commercially available isomers (target compound, CAY10698, and VU0531245) with identical molecular formula (C17H17N3O4S2) but divergent biological targets (12-LO, SLACK channels, and uncharacterized) creates a unique opportunity for chemical biology. [1][2] A systematic profiling panel comparing all three isomers against a broad target panel (kinases, GPCRs, ion channels, carbonic anhydrases) could reveal the target landscape governed by scaffold topology within a fixed atomic composition. The target compound's sultam-benzenesulfonamide scaffold is structurally distinct from both CAY10698 (2-hydroxy-3-methoxybenzylamino-thiazolyl core) and VU0531245 (ethoxy-phenyl oxadiazole core), making any observed target engagement attributable to its specific pharmacophoric arrangement. Such a study would provide a textbook example of how regioisomerism and scaffold topology—rather than molecular formula—determine biological function.

Quote Request

Request a Quote for N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.